molecular formula C10H5Cl3FN3 B3145501 (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine CAS No. 575473-57-3

(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine

Cat. No. B3145501
CAS RN: 575473-57-3
M. Wt: 292.5 g/mol
InChI Key: VKUXMTGNVCLTOT-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine (CFPD) is a synthetic compound with a wide range of uses in scientific research. It has been studied extensively for its applications in biochemical and physiological research, as well as its potential for use in drug discovery. The unique properties of CFPD make it a valuable tool for researchers, with its ability to act as both a reagent and a substrate for various reactions.

Scientific Research Applications

Kinase Inhibitors Development

A study by Wada et al. (2012) outlines the regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, highlighting the molecule's potential as a kinase inhibitor. The synthesis involved regioselective substitution at the pyrimidine ring, demonstrating its application in creating anticancer agents similar to 5-fluorouracil. This research emphasizes the molecule's role in developing compounds with significant anticancer activity (Wada et al., 2012).

Antifungal Agent Synthesis

Butters et al. (2001) investigated the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, where (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine served as a key intermediate. This study showcases the compound's utility in synthesizing complex molecules with specific stereochemistry, crucial for their biological activity and efficacy (Butters et al., 2001).

properties

IUPAC Name

2-chloro-N-(3,4-dichlorophenyl)-5-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3FN3/c11-6-2-1-5(3-7(6)12)16-9-8(14)4-15-10(13)17-9/h1-4H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUXMTGNVCLTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In like manner to the preparation of 2-chloro-5-fluoro-N4-[3-(1H-tetrazol-5-yl)phenyl]-4-pyrimidineamine the reaction of 2,4-dichloro-5-fluoropyrimidine with 3,4-dichloroaniline gave 2-chloro-N4-(3,4-dichlorophenyl)-5-fluoro-4-pyrimidineamine. LCMS: purity: 95%; MS (m/e): 294 (M+2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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